(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol (1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol
Brand Name: Vulcanchem
CAS No.: 131635-62-6
VCID: VC21215840
InChI: InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
SMILES: C1CN2CC(C(C(C2C1O)O)O)F
Molecular Formula: C8H14FNO3
Molecular Weight: 191.2 g/mol

(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol

CAS No.: 131635-62-6

Cat. No.: VC21215840

Molecular Formula: C8H14FNO3

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol - 131635-62-6

Specification

CAS No. 131635-62-6
Molecular Formula C8H14FNO3
Molecular Weight 191.2 g/mol
IUPAC Name (1S,6S,7S,8R,8aR)-6-fluoro-1,2,3,5,6,7,8,8a-octahydroindolizine-1,7,8-triol
Standard InChI InChI=1S/C8H14FNO3/c9-4-3-10-2-1-5(11)6(10)8(13)7(4)12/h4-8,11-13H,1-3H2/t4-,5-,6+,7+,8+/m0/s1
Standard InChI Key JOYRDAUHIQFEBO-TVNFTVLESA-N
Isomeric SMILES C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)F
SMILES C1CN2CC(C(C(C2C1O)O)O)F
Canonical SMILES C1CN2CC(C(C(C2C1O)O)O)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator